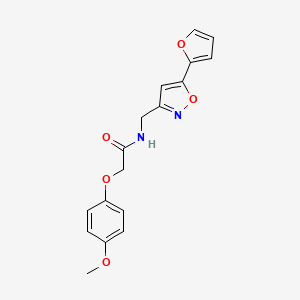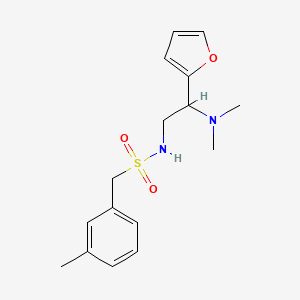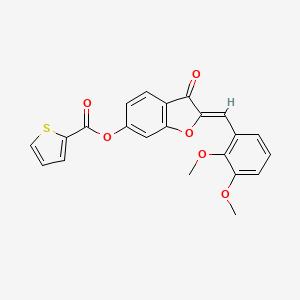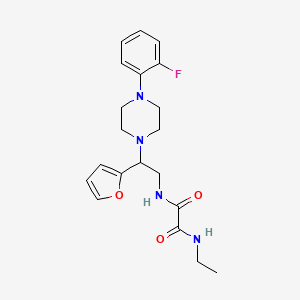![molecular formula C20H15ClN6O2S B2561274 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872861-82-0](/img/structure/B2561274.png)
4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide” is a pyrimidine derivative . Pyrimidine derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position .
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are complex and can lead to a variety of products. For instance, aromatic substitution on C2 of the pyridopyrimidine nucleus has been found to favor cytotoxic activity on both cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific structure of the compound. For instance, compound K5 bearing a chlorophenyl group showed the highest cytotoxicity .
Scientific Research Applications
Antitumor Activity
The pyrazolo[3,4-d]pyrimidinyl moiety is known for its potential in antitumor activity. Compounds with this structure have been studied for their ability to inhibit the growth of various cancer cells. The presence of the 3-chlorophenyl group could potentially enhance this activity by increasing the compound’s ability to interact with specific cellular targets .
Antibacterial Properties
Pyrazolo[3,4-d]pyrimidine derivatives have also been reported to exhibit antibacterial properties. The sulfur-containing thioacetamido linkage in the compound could be crucial for interacting with bacterial enzymes, disrupting their function and leading to bacterial cell death .
Anti-inflammatory Effects
The compound’s structure suggests it may have anti-inflammatory effects. This could be due to its ability to modulate key inflammatory pathways in the body, potentially by inhibiting enzymes or signaling molecules involved in the inflammatory response .
Enzyme Inhibition
Specific enzymes, such as acetylcholinesterase (AchE), which is vital for nerve pulse transmission, could be inhibited by this compound. This suggests potential applications in the treatment of diseases where AchE’s activity is compromised .
Oxidative Stress Reduction
Compounds like 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide may help in reducing oxidative stress. This is particularly important in conditions where oxidative stress is linked to disease progression, as the compound could neutralize reactive oxygen species .
Antidepressant and Anticonvulsant Potential
The structural features of the compound indicate possible use in neurological disorders. Its interaction with central nervous system receptors could provide antidepressant and anticonvulsant benefits, making it a candidate for further research in mental health therapeutics .
Safety and Hazards
Future Directions
Future research on pyrimidine derivatives could focus on developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . This could involve the synthesis and structure–activity relationships of a library of pyrimidine derivatives, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .
Mechanism of Action
Target of action
The compound “4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of action
They can interact with their targets and cause changes in cellular processes .
Biochemical pathways
Pyrazolo[3,4-d]pyrimidines can affect various biochemical pathways depending on their specific targets . They can influence processes such as cell proliferation, inflammation, and various metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of action
Based on the known activities of pyrazolo[3,4-d]pyrimidines, it could potentially have effects such as anti-inflammatory, antiviral, or anticancer activities .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions .
properties
IUPAC Name |
4-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2S/c21-13-2-1-3-15(8-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-6-4-12(5-7-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRBYLXZXZUVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,9-dimethyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2561194.png)

![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one](/img/structure/B2561198.png)



![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561204.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2561206.png)
![N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2561207.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2561210.png)

![N-(4-ethoxyphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2561214.png)